3-Chlorophthalic acid

Physical Organic Chemistry Reaction Optimization Catalysis

3-Chlorophthalic acid (CAS 110471-69-7) is the definitive monochlorinated phthalic acid for agrochemical and pharmaceutical synthesis. Its 3-position chlorine substitution drives the bioactivity of phthalic acid diamide insecticides (e.g., flubendiamide), a reactivity profile the 4-chloro isomer cannot replicate. With a larger crystallization field delivering superior yield and purity in ternary water systems, and distinct HPLC retention for unambiguous quality control, this ≥98% pure intermediate ensures process reliability. Ideal for 3-chloroanthranilic acid esters, high-performance polyimides, and validated analytical standards—procure the correct regioisomer for reproducible, scalable results.

Molecular Formula C8H5ClO4
Molecular Weight 200.57 g/mol
CAS No. 110471-69-7
Cat. No. B7788357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorophthalic acid
CAS110471-69-7
Molecular FormulaC8H5ClO4
Molecular Weight200.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)O)C(=O)O
InChIInChI=1S/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyBKFXSOCDAQACQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorophthalic Acid (CAS 110471-69-7) Procurement Guide: Technical Specifications and Chemical Class Overview


3-Chlorophthalic acid (CAS 110471-69-7, also referenced as 27563-65-1) is a monochlorinated derivative of phthalic acid, characterized by a single chlorine substituent at the 3-position of the benzene ring (C8H5ClO4, MW 200.57 g/mol) . It is a key intermediate in the synthesis of agrochemicals (e.g., insecticides like flubendiamide), pharmaceuticals, dyes, and high-performance polymers [1]. Its procurement is driven by the specific reactivity and physicochemical properties imparted by this 3-chloro substitution pattern, which distinguishes it from its 4-chloro isomer and other polyhalogenated analogs [2]. Typical commercial specifications include a purity of ≥98% (by HPLC), with the compound existing as a white to off-white crystalline solid .

Why 3-Chlorophthalic Acid Cannot Be Substituted by its 4-Chloro Isomer: Evidence-Based Selection Criteria


Interchanging 3-chlorophthalic acid with its closely related positional isomer, 4-chlorophthalic acid, is not scientifically justifiable due to quantifiable differences in key physicochemical properties that directly impact synthetic outcomes and purification strategies. The position of the chlorine substituent dictates the electron density distribution on the aromatic ring, leading to distinct melting points, aqueous solubilities, and crystallization behaviors [1]. For instance, the larger crystallization field of 3-chlorophthalic acid in a ternary water system directly translates to superior yield and purity in processes relying on crystallization-based purification [2]. Furthermore, their distinct HPLC retention times necessitate separate analytical standards for accurate quality control, rendering the 4-chloro isomer an unsuitable substitute in validated analytical methods [3]. The following quantitative evidence guide details these non-interchangeable characteristics.

Quantitative Differentiation Evidence: 3-Chlorophthalic Acid vs. Analogs


Enhanced Acidity Profile: 3-Chlorophthalic Acid vs. Unsubstituted Phthalic Acid

The 3-chloro substitution enhances the acidity of both carboxylic acid groups compared to unsubstituted phthalic acid. 3-Chlorophthalic acid exhibits pKa values of approximately 2.9 and 4.0, due to the electron-withdrawing inductive effect (-I) of the chlorine atom [1]. This increased acidity is a class-level inference based on the well-established effect of halogen substituents on benzoic acid derivatives and directly influences its reactivity in esterification, amidation, and salt formation. This property dictates the choice of catalyst and reaction conditions for downstream derivatization.

Physical Organic Chemistry Reaction Optimization Catalysis

Differential Aqueous Solubility: 3-Chlorophthalic Acid vs. 4-Chlorophthalic Acid

The aqueous solubility of 3-chlorophthalic acid and its 4-chloro isomer have been experimentally determined across a range of temperatures (283.15 K to 333.15 K) using Schreinemaker's wet residue method [1]. While the exact mole fraction solubility values at each temperature point are tabulated in the primary source, the study establishes that the two isomers have distinct solubility profiles. This is a direct head-to-head comparison within the same study. This difference is critical for designing separation and purification strategies, as the isomers cannot be assumed to behave identically in aqueous systems.

Separation Science Crystallization Process Chemistry

Crystallization Field Advantage: 3-Chlorophthalic Acid vs. 4-Chlorophthalic Acid in Aqueous Mixtures

In a ternary system of 3-chlorophthalic acid, 4-chlorophthalic acid, and water, the solid-liquid phase equilibrium was mapped at 283.15 K and 313.15 K [1]. The study, a direct head-to-head comparison, revealed that the crystallization field of pure 3-chlorophthalic acid is larger than that of either pure 4-chlorophthalic acid or the 1:1 adduct (3-C6H3Cl(COOH)2·4-C6H3Cl(COOH)2) that forms between them. This larger field indicates that 3-chlorophthalic acid can be more readily crystallized from a mixture containing the 4-isomer, providing a tangible advantage in purification.

Phase Equilibrium Process Engineering Purification Technology

High-Value Application Scenarios for Procuring 3-Chlorophthalic Acid


Synthesis of Agrochemicals: Key Intermediate for Diamide Insecticides

3-Chlorophthalic acid, typically utilized in its anhydride form, is a critical starting material for synthesizing phthalic acid diamides, a class of potent insecticides such as flubendiamide [1]. The specific 3-chloro substitution pattern is essential for the biological activity of these compounds. The commercial availability of the acid as a pure solid provides a reliable and quantifiable source for this established synthetic route.

Pharmaceutical Intermediate: Production of Chloroanthranilic Acid Derivatives

A well-documented industrial application is its use as a precursor for 3-chloroanthranilic acid alkyl esters and 6-chloroanthranilic acid alkyl esters, which are valuable intermediates in the synthesis of dyes, crop protection agents, and pharmaceuticals [2]. The process relies on the unique reactivity of the 3-chlorophthalic anhydride (derived from the acid) with ammonia and hypochlorite, followed by esterification, highlighting a specific, patented use case that cannot be fulfilled by the 4-chloro isomer.

Analytical Method Development and Quality Control

3-Chlorophthalic acid serves as a necessary analytical standard for developing and validating quantitative methods, such as HPLC, for detecting and quantifying its presence alongside its 4-chloro isomer in reaction mixtures or commercial products [3]. The established HPLC method achieves baseline separation of the two isomers under defined conditions (Luna-C18 column, 30°C, UV detection at 240 nm), which is impossible without a pure, authenticated sample of each compound.

Polymer Chemistry: Synthesis of Halogenated Polyimides

In materials science, 3-chlorophthalic acid (via its anhydride) is employed as a monomer in the synthesis of specialized polyimides [1]. The incorporation of the 3-chloro substituent can modify the polymer's properties, such as its solubility, thermal stability, or refractive index, in a manner distinct from other isomers. Procurement is driven by the need for a monomer with a specific regio-chemistry to achieve targeted material performance characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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